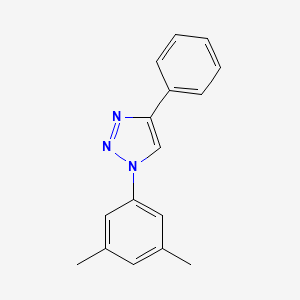

1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole is a triazole derivative featuring a phenyl group at position 4 and a 3,5-dimethylphenyl substituent at position 1 of the triazole ring. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, commonly employed for triazole formation due to their regioselectivity and efficiency . Its structure has been characterized by crystallographic studies, revealing distinct hydrogen-bonding patterns and molecular conformations influenced by the 3,5-dimethylphenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole can be achieved through various methods. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Huisgen cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper(I) catalysts and appropriate solvents is crucial for the efficiency of the process.

Chemical Reactions Analysis

NMR Spectroscopy

The structural characterization of similar triazoles (e.g., 1-(3,4-dimethylphenyl)-4-phenyl-1H-1,2,3-triazole) provides insights into expected spectral features :

-

¹H NMR (CDCl₃, 400 MHz) :

-

δ 8.07 (s, 1H, triazole proton)

-

δ 7.83 (d, J = 7.1 Hz, 2H, aromatic protons)

-

δ 7.49 (s, 1H, aromatic proton)

-

δ 7.38 (m, 2H, aromatic protons)

-

δ 2.37 (s, 3H, methyl group)

-

δ 2.02 (s, 6H, two methyl groups)

-

-

¹³C NMR (CDCl₃, 100 MHz) :

-

δ 148.5 (C, triazole carbons)

-

δ 138.3 (C, aromatic carbons)

-

δ 137.1 (C, aromatic carbons)

-

δ 19.9 and 19.5 (CH₃, methyl groups)

-

| Region | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Triazole proton | ~8.00 (s) | ~148–150 |

| Aromatic protons | ~7.30–7.80 | ~120–140 |

| Methyl groups | ~2.00–2.40 (s) | ~19–22 |

Alkylation and Quaternization

Triazoles can undergo alkylation at the N-3 position, as demonstrated in syntheses of triazolium salts . For example, methylation of 1-methyl-4-phenyl-1H-1,2,3-triazole with methyl iodide yields 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide. This suggests that 1-(3,5-dimethylphenyl)-4-phenyl-1H-1,2,3-triazole could similarly undergo quaternization to form N-alkylated derivatives.

Coordination Chemistry

Phenyl-triazole derivatives are versatile ligands for transition metals, exhibiting cyclometalation capabilities . While not explicitly studied for this compound, its structural similarity to known triazoles suggests potential applications in organometallic chemistry.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Key Structural Parameters of Selected Triazole Derivatives

Key Observations :

- The 3,5-dimethylphenyl group in the target compound induces a dihedral angle of 23.71°, smaller than that of 1i (25.29°) but larger than halogenated derivatives (e.g., 21.29° in ). This suggests that steric bulk and electronic effects from substituents modulate planarity .

- Hydrogen bonding in the target compound forms centrosymmetric dimers via O–H⋯N3 interactions, contrasting with the chain-like patterns in 1i .

Key Observations :

- CuAAC remains the most widely used method for triazole synthesis, offering high regioselectivity and yields (>80%) .

- Bulky substituents (e.g., tert-butyl in ) reduce yields (71%) due to steric hindrance, while Pd-catalyzed methods achieve higher yields (84%) for amino-substituted derivatives .

Physicochemical and Electronic Properties

- Electron-Withdrawing Groups (EWGs) : Derivatives like 1-(4-Nitrobenzyl)-4-phenyl-1H-1,2,3-triazole exhibit altered electronic profiles due to the nitro group, enhancing reactivity in electrophilic substitutions .

- Steric Effects : The tert-butyl groups in significantly increase molecular volume, impacting solubility and intermolecular interactions.

Biological Activity

1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This triazole derivative is part of a larger class of compounds known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C15H13N3

- Molecular Weight : 249.32 g/mol

- CAS Number : 1258941-51-3

- Physical State : Solid

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that various substituted triazoles showed potent activity against a range of bacterial strains. The antibacterial activity is often linked to their ability to inhibit bacterial enzymes or disrupt cellular processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 8 µg/mL |

The above table summarizes findings from various studies showing the effectiveness of triazole compounds against common pathogens like E. coli and S. aureus .

Antifungal Activity

Triazoles are also known for their antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes. In vitro studies have shown that this compound exhibits promising antifungal activity against strains such as Candida albicans.

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Several studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

| Study Reference | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Gadegoni et al. (2013) | HeLa | 12.5 |

| Muthal et al. (2010) | MCF7 | 15.0 |

These findings suggest that the incorporation of the triazole ring enhances the cytotoxic effects against various cancer cell lines compared to non-triazole counterparts .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in bacterial and fungal metabolism.

- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA or inhibit topoisomerases, leading to cell death.

- Modulation of Signaling Pathways : Triazoles may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various triazole derivatives, this compound was found to have a significant zone of inhibition against Bacillus subtilis, indicating its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound demonstrated its effectiveness in inducing apoptosis in breast cancer cells (MCF7). The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with varying concentrations of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst yields triazole derivatives. Optimization involves adjusting stoichiometry, temperature (e.g., reflux vs. sonication), and solvent polarity to enhance yield and purity . Characterization via TLC and recrystallization ensures product integrity.

Q. Which spectroscopic techniques are essential for characterizing this triazole derivative, and what diagnostic signals should researchers prioritize?

- Answer : Key techniques include:

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.2 ppm for phenyl groups) and methyl substituents (δ ~2.3 ppm for dimethylphenyl).

- IR Spectroscopy : Identify triazole ring vibrations (~1600 cm⁻¹ for C=N stretching) and absence of aldehyde peaks (~1700 cm⁻¹) to confirm cyclization .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do crystallographic studies using programs like SHELXL resolve structural ambiguities in this compound?

- Answer : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and hydrogen-bonding networks. For this compound, studies reveal O–H⋯N3 hydrogen bonds forming centrosymmetric dimers (R₂²(10) rings) in the crystal lattice. Dihedral angles between triazole and aromatic rings (~23–25°) indicate steric effects from substituents . Researchers must validate refinement parameters (R-factor < 0.05) and assess thermal displacement parameters to avoid overfitting .

Q. What role do substituents play in modulating supramolecular architecture, and how can conflicting crystallographic data be reconciled?

- Answer : Substituents like 3,5-dimethylphenyl influence packing via steric hindrance and hydrogen bonding. For example, replacing hydroxyl groups with methyl groups reduces O–H⋯N interactions, leading to distinct dimeric vs. chain motifs . Contradictions in dihedral angles (e.g., 2.44° vs. 25.29°) arise from crystal packing forces rather than intrinsic electronic effects. Researchers should compare multiple datasets and employ Hirshfeld surface analysis to resolve discrepancies .

Q. What computational strategies predict the biological activity or electronic properties of this triazole derivative?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like α-glycosidase, where triazole rings act as hydrogen-bond acceptors. Validation involves comparing docking poses (e.g., binding affinities) with experimental IC₅₀ values from enzyme inhibition assays .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for cycloaddition reactions to avoid side products.

- Crystallography : Use SHELXTL for structure solution and Mercury for visualization of intermolecular interactions .

- Data Analysis : Apply error analysis (e.g., R-factor convergence) and cross-validate spectroscopic data with computational simulations .

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)-4-phenyltriazole |

InChI |

InChI=1S/C16H15N3/c1-12-8-13(2)10-15(9-12)19-11-16(17-18-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

KYHUPIIWDBUCRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.